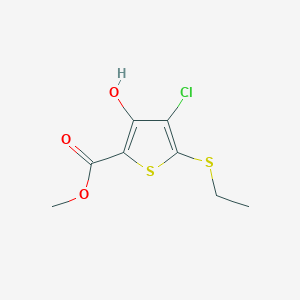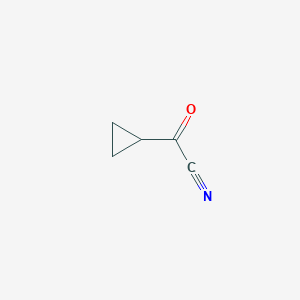![molecular formula C20H19NO3S B12064069 Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications . This compound is particularly interesting due to its unique structure, which combines a thiophene ring with a biphenyl moiety, potentially offering diverse biological activities.
Méthodes De Préparation
The synthesis of ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a well-known procedure for synthesizing thiophene derivatives . The reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactions and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, where reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate has several scientific research applications:
Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active molecules. It can be used in the development of new drugs and therapeutic agents.
Medicine: Thiophene derivatives, including this compound, have been investigated for their antimicrobial, antioxidant, anticorrosion, and anticancer activities. These properties make it a promising candidate for drug development and medical research.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound is used as an intermediate in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist used to treat advanced prostate cancer.
4MetBuXPhos Pd G3: A third-generation Buchwald palladium precatalyst used for cross-coupling reactions.
4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives: These compounds have been screened for their antibacterial, anticancer, and anti-TB activities.
Propriétés
Formule moléculaire |
C20H19NO3S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
ethyl 2-amino-4-[4-(2-methoxyphenyl)phenyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO3S/c1-3-24-20(22)18-16(12-25-19(18)21)14-10-8-13(9-11-14)15-6-4-5-7-17(15)23-2/h4-12H,3,21H2,1-2H3 |
Clé InChI |
WDZHIXNLHMJIIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)
![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)





![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)


![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)


